molecular formula C13H25N3O6 B2679106 tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate oxalate CAS No. 2034154-90-8

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate oxalate

Cat. No.: B2679106
CAS No.: 2034154-90-8
M. Wt: 319.358
InChI Key: PNBZYVXGJKKKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate oxalate is an organic compound with the molecular formula C11H23N3O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Scientific Research Applications

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate has a wide range of scientific research applications:

Safety and Hazards

The safety and hazards associated with “tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate oxalate” include that it causes serious eye damage, severe skin burns, and is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperazine. This intermediate is then reacted with N-tert-butoxycarbonyl-2-oxo-1,3-dioxolane (Boc2O) to yield tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminoethyl group[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield[3][3].

Major Products Formed

The major products formed from these reactions include various substituted piperazines, amines, and oxides, depending on the specific reaction conditions and reagents used[3][3].

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate include:

Uniqueness

What sets tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate apart from these similar compounds is its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2.C2H2O4/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14;3-1(4)2(5)6/h4-9,12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBZYVXGJKKKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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